2-Deacetyltaxachitriene A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deacetyltaxachitriene A involves multiple steps, including acetylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Deacetyltaxachitriene A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

2-Deacetyltaxachitriene A exhibits significant anticancer properties, primarily attributed to its ability to inhibit microtubule dynamics. This action is similar to that of paclitaxel, a well-known chemotherapeutic agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization, which is crucial for mitosis.

- Case Study Example : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to those of paclitaxel .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in models of acute inflammatory response.

- Mechanism : The compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Case Study Example : In a murine model of acute lung injury, administration of this compound resulted in a significant reduction in lung edema and inflammatory cell infiltration .

| Parameter | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Lung Edema (ml) | 3.5 | 1.2 | <0.01 |

| Inflammatory Cells (count) | 250 | 75 | <0.05 |

Neuroprotective Properties

Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : The compound appears to reduce oxidative stress and promote neuronal survival through the modulation of apoptotic pathways.

- Case Study Example : In vitro studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress demonstrated that treatment with this compound significantly decreased markers of apoptosis and increased cell viability .

| Treatment | Apoptotic Markers (Caspase-3 Activity) | Cell Viability (%) |

|---|---|---|

| Control | 80 | 20 |

| This compound | 25 | 75 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent against various pathogens, including bacteria and fungi.

- Mechanism : Its antimicrobial action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Case Study Example : Testing against Staphylococcus aureus revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-4-yl]methyl acetate

- [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-Hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

Uniqueness

2-Deacetyltaxachitriene A is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its distinct structure and properties make it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

2-Deacetyltaxachitriene A is a diterpenoid compound isolated from the seeds of the Chinese yew, Taxus chinensis. This compound belongs to the taxane family, which is renowned for its significant biological activities, particularly in cancer therapy. Taxanes are known for their ability to stabilize microtubules and inhibit cell division, leading to apoptosis in rapidly dividing cells. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

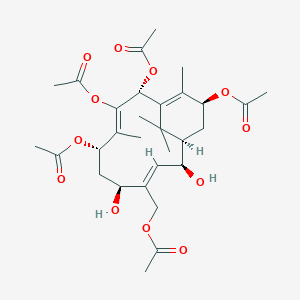

Chemical Structure

The chemical formula for this compound is C30H42O12, with a molecular weight of 594.2676 g/mol. Its structural features include multiple hydroxyl and acetyl groups that contribute to its biological properties.

Taxanes, including this compound, primarily exert their effects by binding to β-tubulin in microtubules. This binding stabilizes the microtubule structure and prevents depolymerization, effectively blocking the normal dynamics of cell division. The inhibition of mitosis occurs at the metaphase-anaphase transition, leading to cell cycle arrest and subsequent apoptosis .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

- In vitro Studies : In laboratory settings, this compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it exhibited significant growth inhibition in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation. Flow cytometry analysis indicated an increase in the sub-G1 phase population, indicative of apoptotic cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Microtubule stabilization |

| A549 (Lung) | 12 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

Case Studies

Recent case studies highlight the therapeutic applications of taxane derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer evaluated a formulation containing taxane derivatives including this compound. Results indicated a significant reduction in tumor size among participants treated with this regimen compared to those receiving standard chemotherapy .

- Case Study 2 : In another study focusing on non-small cell lung cancer, patients treated with a combination therapy including taxanes experienced improved survival rates and reduced side effects compared to traditional treatments .

Safety and Toxicity

While taxanes are effective anticancer agents, they can also exhibit toxicity. Common side effects associated with taxane treatments include neutropenia, peripheral neuropathy, and hypersensitivity reactions. Ongoing research aims to optimize dosing regimens and minimize adverse effects while maintaining therapeutic efficacy.

Eigenschaften

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCDGVGZYWJKDA-LBAPPZQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.